molecular formula C7H12IN B2446142 5-Iodo-2,2-dimethylpentanenitrile CAS No. 56475-44-6

5-Iodo-2,2-dimethylpentanenitrile

Cat. No. B2446142
CAS RN: 56475-44-6
M. Wt: 237.084
InChI Key: NWJMCDUSEGNZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,2-dimethylpentanenitrile (CAS# 56475-44-6) is a research chemical . It has a molecular weight of 237.08 and a molecular formula of C7H12IN .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2,2-dimethylpentanenitrile includes a nitrile group (C#N) and an iodine atom attached to the carbon chain. The exact structure can be represented by the canonical SMILES string: CC©(CCCI)C#N .

Scientific Research Applications

Crystal Structures and Supramolecular Aggregation

5-Iodo-2,2-dimethylpentanenitrile and its derivatives have been studied for their crystal structures and supramolecular aggregation. Hauptvogel, Seichter, and Weber (2018) found that 5-iodo-substituted dimethyl isophthalates show molecular frameworks with unique orientations and interactions, such as hydrogen bonding and π–π interactions, contributing to their crystal structures (Hauptvogel et al., 2018).

Electrosynthesis and Reduction Mechanisms

The reduction mechanism of similar compounds, like ioxynil (which contains an iodo group), has been investigated by Sokolová et al. (2010). They discovered that the reduction in aprotic solvents leads to cleavage of iodide and formation of other compounds. This study provides insight into the electrochemical behavior and reduction pathways of iodo-substituted compounds (Sokolová et al., 2010).

Iodination Processes in Synthesis

The iodination of similar compounds for synthesizing various derivatives has been a subject of research. For example, Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, indicating the importance of iodine in chemical synthesis and the formation of specific regioisomers (Dunn et al., 2018).

Reactivity in Heterocyclic Series

The reactivity of similar iodo-substituted compounds in heterocyclic series has been explored. Vernin et al. (1976) studied the aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole, leading to the formation of 5-iodo-3, 4-dimethyl-isoxazole. This research highlights the reactivity and potential applications of iodo-substituted compounds in organic synthesis (Vernin et al., 1976).

Electrosynthesis and Catalysis

Mubarak and Peters (1992) researched the electrosynthesis of compounds like 6-iodo-1-phenyl-1-hexyne, demonstrating the role of iodine in catalytic processes and the formation of complex organic structures (Mubarak & Peters, 1992).

Spectroscopic Characterization

The behavior and spectroscopic characterization of iodine-containing compounds, such as 5-trifluoromethyl-pyridine-2-thione, have been studied. Chernov'yants et al. (2011) investigated the formation of complexes with iodine, providing insights into the interactions and properties of iodine in molecular structures (Chernov'yants et al., 2011).

Safety and Hazards

The safety data sheet for 5-Iodo-2,2-dimethylpentanenitrile indicates that it is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

5-iodo-2,2-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJMCDUSEGNZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCI)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.